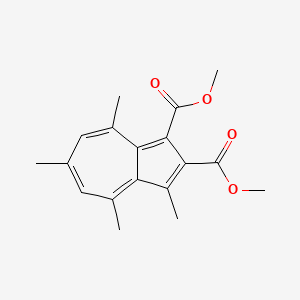
Dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate is an organic compound belonging to the azulene family, characterized by its unique structure and properties. Azulenes are known for their vibrant blue color and aromaticity, making them interesting subjects for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethyl acetylenedicarboxylate with a suitable diene in a Diels-Alder reaction, followed by subsequent modifications to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the azulene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted azulenes, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a model compound for studying aromaticity and electronic properties.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other materials due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. Specific pathways and targets depend on the context of its application, such as its role in anti-inflammatory or antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: Known for its reactivity in cycloaddition reactions.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of complex organic molecules and coordination compounds.
Uniqueness
Dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate stands out due to its unique azulene core, which imparts distinct electronic and optical properties
Properties
CAS No. |
105824-76-8 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H20O4/c1-9-7-10(2)13-12(4)15(17(19)21-5)16(18(20)22-6)14(13)11(3)8-9/h7-8H,1-6H3 |
InChI Key |
XIGHFVONIOIJNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=C2C(=C1)C)C(=O)OC)C(=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















